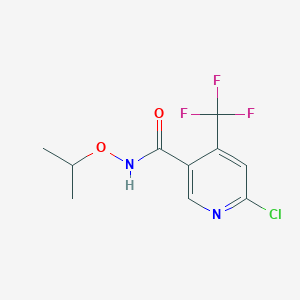

![molecular formula C19H14N2O2 B3015874 2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile CAS No. 1022589-85-0](/img/structure/B3015874.png)

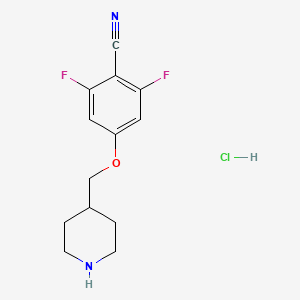

2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile” is a chemical compound with a complex structure . It has a molecular weight of 424.46 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. These include a 2H-inden-2-one group, a 1,3-dioxo group, and a phenylacetonitrile group .Scientific Research Applications

Chemical Synthesis and Reactions

- Cyanation Reagents : Ethenetetracarbonitrile and 1,3-dioxoindan-2-ylidene propanedinitrile, related compounds, have been used in the synthesis of 1- and 5-carbonitriles through hydride abstraction and cyanide addition processes (Döpp, Jüschke, & Henkel, 2002).

- Synthesis of Oxoindenothiazine and Dioxospiro(indene‐2,4′‐thiazine) Derivatives : Reactions involving substituted ethylidene hydrazinecarbothioamides with 1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene derivatives led to the formation of novel oxoindenothiazine and dioxospiro(indene‐2,4′‐thiazine) derivatives, showcasing the compound's utility in creating complex heterocyclic structures (Hassan et al., 2015).

Materials Science and Chemistry

- Reactivity Studies : Research on N1,N2-diarylamidines with dicyanomethylene compounds revealed the formation of 2-arylamino-2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethanenitriles and corresponding formanilides, highlighting complex reactivity and potential applications in material synthesis (Dpp, Gomaa, Henkel, & El-Din, 1996).

- Precursor-Directed Synthesis : Studies showed that 2-oxo-4-sec amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles could be converted into functionalized benzo[h]quinolines, demonstrating the compound's role as a versatile precursor in organic synthesis (Singh et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of imidazolidin-2-ylidene-indenedione, pyrimidine-2-ylidene-indenedione, and indenoquinoxaline derivatives , suggesting potential targets could be related to these structures.

Mode of Action

It’s known that the compound can be synthesized through a one-pot three-component reaction between ninhydrin, malononitrile, and various diamines . This suggests that the compound might interact with its targets through similar multi-component reactions.

Biochemical Pathways

The compound’s synthesis involves a reaction with ninhydrin and malononitrile , which are involved in various biochemical pathways. Therefore, it’s possible that the compound could affect these pathways and their downstream effects.

Result of Action

Similar compounds have been used in the synthesis of various derivatives , suggesting that the compound might have a wide range of potential effects.

Action Environment

The compound’s synthesis involves a reaction in water under catalyst-free conditions , suggesting that the compound might be stable in aqueous environments and its action and efficacy might be influenced by the presence or absence of catalysts.

properties

IUPAC Name |

2-[4-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c1-12(21-14-8-6-13(7-9-14)10-11-20)17-18(22)15-4-2-3-5-16(15)19(17)23/h2-9,22H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIUBRNNWMWVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)CC#N)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol](/img/structure/B3015791.png)

![(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3015792.png)

![N-(2,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3015794.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(1E)-(pyridin-3-yl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015800.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3015803.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015804.png)